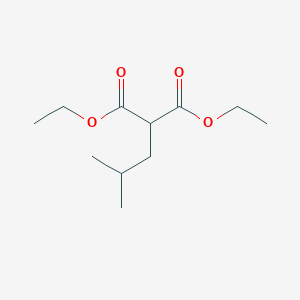

Diethyl isobutylmalonate

説明

Significance and Research Context of Malonate Esters in Modern Organic Chemistry

Malonate esters, particularly diethyl malonate, represent a cornerstone class of reagents in modern organic chemistry, valued for their versatility and predictability in constructing complex molecular architectures. masterorganicchemistry.compatsnap.com Their significance is rooted in the malonic ester synthesis, a classic and powerful carbon-carbon bond-forming reaction used to produce substituted carboxylic acids. patsnap.comlibretexts.orgwikipedia.org The core of this synthetic strategy relies on the unique reactivity of the α-carbon (the carbon atom situated between the two carbonyl groups of the ester functions). wikipedia.org This position is sufficiently acidic (pKa ≈ 13 for diethyl malonate) to be easily deprotonated by a moderately strong base, such as sodium ethoxide, to form a highly stabilized enolate. ucalgary.ca

This nucleophilic enolate readily undergoes alkylation via an SN2 reaction with alkyl halides. organicchemistrytutor.com The resulting substituted malonic ester can then be hydrolyzed to a dicarboxylic acid, which upon gentle heating, undergoes facile decarboxylation (loss of CO₂) to yield a substituted acetic acid. masterorganicchemistry.comucalgary.ca This multi-step process effectively allows for the conversion of an alkyl halide (R-X) into a carboxylic acid with two additional carbons (R-CH₂COOH). libretexts.org The process can be repeated to introduce two different alkyl groups, further enhancing its synthetic utility. masterorganicchemistry.comchemistnotes.com

The applications of malonic ester synthesis are extensive and impactful, particularly in the pharmaceutical industry. patsnap.com It is a key method for producing a variety of important compounds, including barbiturates, which are a class of sedative and anticonvulsant drugs. wikipedia.orgchemistrylearner.com Furthermore, derivatives of malonate esters serve as crucial building blocks. For example, diethyl acetamidomalonate, a derivative of diethyl malonate, is a vital precursor for the synthesis of both natural and unnatural α-amino acids and is used in the production of fingolimod, a drug for treating multiple sclerosis. wikipedia.org The broad utility of malonate esters in creating diverse and complex molecules solidifies their role as indispensable tools in fine chemical and pharmaceutical research. patsnap.comsodium-cyanide.com

Historical Development of Isobutylmalonate Synthesis and Applications

The synthesis of diethyl isobutylmalonate is a direct and historical application of the principles of the malonic ester synthesis. It serves as a clear example of how a specific alkyl group—in this case, an isobutyl group—can be introduced onto the malonic ester framework to create a tailored chemical intermediate. guidechem.com The established method for its preparation involves the reaction of diethyl malonate with an isobutyl halide, such as isobutyl bromide, in the presence of a base. guidechem.comprepchem.com

A typical and historically significant synthesis begins with the preparation of a sodium ethoxide solution by dissolving sodium metal in absolute ethanol (B145695). prepchem.com Diethyl malonate is then added to this basic solution, leading to the formation of the sodiomalonic ester enolate. libretexts.orgprepchem.com Following this deprotonation step, isobutyl bromide is introduced into the reaction mixture. The nucleophilic enolate attacks the isobutyl bromide, displacing the bromide ion and forming the carbon-carbon bond that results in this compound. guidechem.com The final product is then isolated from the reaction mixture, often through distillation under reduced pressure. prepchem.com

The table below outlines a representative synthesis based on established laboratory procedures. prepchem.com

| Reactant/Reagent | Amount/Volume | Role |

|---|---|---|

| Sodium (Na) | 5.75 g (0.25 mol) | Base Precursor |

| Absolute Ethanol (EtOH) | 150 mL | Solvent/Reagent |

| Diethyl malonate | 39 mL (0.250 mol) | Starting Material |

| Isobutyl bromide | 24 mL (0.250 mol) | Alkylating Agent |

Historically, the primary application of this compound has been as a specialized chemical intermediate. guidechem.com Its synthesis provides a direct route to isobutylmalonic acid upon hydrolysis. guidechem.com This highlights its role as a building block, created for the specific purpose of incorporating the isobutylmalonyl moiety into more complex target molecules.

Scope and Objectives of Current Research on this compound

Current research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. While not often the final target molecule itself, it serves as a crucial intermediate for creating more complex and specialized compounds, particularly in the pharmaceutical and fine chemical sectors. sodium-cyanide.comguidechem.com The presence of the isobutyl group provides specific steric and lipophilic properties to the molecule, which can be desirable in the design of new bioactive compounds.

The main objective of using this compound is to introduce the isobutyl-substituted carbon framework into a larger molecular structure. Research efforts are directed towards the synthesis of novel compounds where this specific branched alkyl group is a key structural feature. Following its synthesis via malonic ester alkylation, this compound can undergo further chemical transformations. For instance, the remaining acidic proton can be removed to allow for a second, different alkyl group to be added, leading to asymmetrically substituted malonic esters. chemistnotes.com

Furthermore, related alkyl malonic esters have been investigated for their utility as metal ion-chelating agents. google.com This suggests a potential research avenue for this compound and its derivatives in materials science or as catalysts. The overarching goal of current research is to leverage the unique structure of this compound to construct new molecules with tailored properties for specific applications, ranging from medicinal chemistry to material science.

The fundamental properties of this compound are well-characterized, providing a solid foundation for its use in further research.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | nih.govthermofisher.com |

| CAS Number | 10203-58-4 | thermofisher.comnist.gov |

| Molecular Formula | C₁₁H₂₀O₄ | thermofisher.comnist.gov |

| Molecular Weight | 216.27 g/mol | nih.govpharmacompass.com |

| Appearance | Clear colorless liquid | thermofisher.com |

| Refractive Index (@ 20°C) | 1.4205-1.4245 | thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl 2-(2-methylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFGNSZCYDFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064998 | |

| Record name | Diethyl isobutylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-58-4 | |

| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isobutylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ISOBUTYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl isobutylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isobutylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ISOBUTYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WL9E8A77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reaction Mechanisms and Chemical Transformations of Diethyl Isobutylmalonate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The methylene (-CH2-) group positioned between the two carbonyl functionalities of the ester groups is a key center of reactivity in diethyl isobutylmalonate. wikipedia.orgshivajicollege.ac.in This "active methylene" group exhibits significant nucleophilic character, which is central to many of its synthetic applications.

Formation of Carbanions and Their Stability

The hydrogen atoms of the active methylene group are considerably more acidic than those in a typical alkane. This heightened acidity is a direct result of the electron-withdrawing inductive effects of the two adjacent carbonyl groups. wikipedia.orgshivajicollege.ac.in In the presence of a strong base, such as sodium ethoxide, one of these protons can be abstracted to form a carbanion. pearson.com

The resulting carbanion is significantly stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, as depicted in the resonance structures below. wikipedia.orgsiue.edu This delocalization effectively disperses the negative charge, rendering the carbanion more stable and readily formed. siue.eduorganicchemistrydata.org The stability of this carbanion is a crucial factor in the synthetic utility of this compound.

Resonance Structures of the this compound Carbanion

Structure 1: Negative charge on the central carbon.

Structure 2: Negative charge delocalized to one of the carbonyl oxygens.

Structure 3: Negative charge delocalized to the other carbonyl oxygen.

Participation in Carbon-Carbon Bond Formation Reactions

The resonance-stabilized carbanion generated from this compound is a potent nucleophile and plays a pivotal role in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. sigmaaldrich.compitt.edu

One of the most prominent applications is in the malonic ester synthesis . wikipedia.orgpearson.com This synthetic methodology involves the alkylation of the carbanion with an alkyl halide. The nucleophilic carbanion readily attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, leading to the formation of an alkylated this compound derivative. pearson.com Subsequent hydrolysis and decarboxylation of this intermediate yield a carboxylic acid with a carbon chain extended by the introduced alkyl group. wikipedia.orgpearson.com

Furthermore, the carbanion can participate in Michael additions, reacting with α,β-unsaturated carbonyl compounds. core.ac.uk This conjugate addition results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system.

The versatility of this compound in C-C bond formation is further exemplified by its use in the synthesis of complex molecules, including pharmaceutical intermediates and other bioactive compounds. smolecule.comvulcanchem.com

Ester Group Reactivity

The two ethyl ester functionalities of this compound also contribute significantly to its chemical reactivity, undergoing transformations typical of carboxylic acid esters.

Hydrolysis Under Acidic and Basic Conditions

Like other esters, this compound can be hydrolyzed to its corresponding dicarboxylic acid, isobutylmalonic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid. This process is reversible.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is followed by the elimination of the ethoxide ion. An acid workup is then required to protonate the resulting carboxylate anion to form the final carboxylic acid. This reaction is irreversible. brainly.in

It is important to note that the rate of hydrolysis of this compound is generally slower than that of diethyl malonate due to the steric hindrance presented by the isobutyl group. Studies on the hydrolysis of similar malonates have shown that the reaction conditions can be tailored to achieve specific outcomes, such as monohydrolysis of symmetric diesters. amelica.org For instance, research on diethyl 2-(perfluorophenyl)malonate demonstrated that vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid led to both hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid. beilstein-journals.org

Transesterification Reactions

This compound can undergo transesterification, a process where its ethyl ester groups are exchanged with another alcohol in the presence of an acid or base catalyst. google.comgoogleapis.com This reaction is an equilibrium process, and the position of the equilibrium can be influenced by using a large excess of the new alcohol or by removing the ethanol as it is formed.

This reaction is particularly useful for preparing other malonic esters where the alcoholic moiety is different from ethanol. google.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired transesterified product.

Condensation Reactions

This compound can participate in various condensation reactions. For instance, it can react with aldehydes or ketones in the presence of a base to form β-keto esters. This type of reaction, often a variation of the Claisen condensation, further expands the synthetic utility of this compound by creating more complex carbon skeletons. wikipedia.org The active methylene group, once deprotonated, can act as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

Reactions with Aldehydes and Ketones (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.orgthermofisher.com this compound, possessing an acidic proton on the α-carbon, serves as a classic active methylene component in this reaction. The condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, which is basic enough to deprotonate the malonate but not so strong as to cause self-condensation of the carbonyl reactant. wikipedia.orgamazonaws.com

The mechanism proceeds through several key steps:

Enolate Formation : A mild base abstracts the acidic α-hydrogen from this compound, creating a resonance-stabilized carbanion or enolate. psiberg.com This step is facilitated by the two electron-withdrawing ester groups that increase the acidity of the α-proton. wikipedia.org

Nucleophilic Attack : The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. psiberg.comnih.gov This forms a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy malonate derivative.

Dehydration : Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final product, an α,β-unsaturated compound known as a Knoevenagel adduct. thermofisher.com The removal of water can help drive the reaction equilibrium toward the product. thermofisher.com

The reaction is highly effective with both aliphatic and aromatic aldehydes. amazonaws.com For instance, the condensation of this compound with an aldehyde like benzaldehyde, catalyzed by piperidine, would yield diethyl 2-(phenylmethylene)-3-methylbutanedioate.

| Knoevenagel Condensation: Key Features | |

| Active Methylene Compound | This compound |

| Carbonyl Reactant | Aldehydes or Ketones |

| Catalyst | Weak base (e.g., Piperidine, Pyridine, Amino Acids) wikipedia.orgamazonaws.com |

| Key Intermediate | Resonance-stabilized enolate |

| Final Product | α,β-Unsaturated diester |

Formation of Beta-Keto Esters

This compound can be utilized in the synthesis of β-keto esters through a process involving acylation followed by decarboxylation. While the Claisen condensation is a standard method for creating β-keto esters from simpler esters, a different pathway is employed when starting with a substituted malonate. libretexts.orgorganic-chemistry.org

The synthesis can be envisioned as a two-step sequence:

C-Acylation : The enolate of this compound, generated by a strong base like sodium hydride or lithium diisopropylamide (LDA), reacts with an acylating agent, such as an acyl chloride or anhydride. organic-chemistry.org This nucleophilic acyl substitution results in the formation of a tri-functional compound, an acyl malonic ester, which is a type of β-keto diester.

Hydrolysis and Decarboxylation (Krapcho Decarboxylation) : The resulting acyl malonic ester is then subjected to hydrolysis and decarboxylation. Heating the compound, often in the presence of a salt like lithium chloride in a polar aprotic solvent (e.g., DMSO with a small amount of water), cleaves one of the ester groups and removes it as carbon dioxide. This process selectively removes one of the ester functionalities, yielding the target β-keto ester.

For example, acylating the enolate of this compound with acetyl chloride would produce diethyl 2-acetyl-2-isobutylmalonate. Subsequent Krapcho decarboxylation would yield ethyl 2-isobutyl-3-oxobutanoate, a β-keto ester.

Advanced Catalytic Reactions

Mitsunobu Reaction as a Carboxylic Acid Component

In the context of the Mitsunobu reaction, this compound functions not as a carboxylic acid component but as a potent carbon-based pronucleophile. The reaction facilitates the conversion of primary and secondary alcohols into various other functional groups with a characteristic inversion of stereochemistry. wikipedia.orgthermofisher.com The nucleophile employed must be sufficiently acidic, typically with a pKa below 13, a condition that this compound readily meets due to its active methylene protons. wikipedia.orgorganic-chemistry.org The reaction involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD). wikipedia.org

The mechanism of the Mitsunobu reaction is intricate and involves several key intermediates. wikipedia.orgnih.gov

Betaine (B1666868) Formation : The reaction is initiated by the nucleophilic attack of triphenylphosphine on diethyl azodicarboxylate (DEAD). wikipedia.org This rapid step forms a phosphorus ylide, a betaine intermediate. wikipedia.orgnrochemistry.com

Proton Transfer : The betaine is a strong base and deprotonates the acidic pronucleophile, which in this case is this compound. This generates the resonance-stabilized malonate carbanion and a protonated phosphonium (B103445) species. nrochemistry.com

Activation of the Alcohol : The alcohol reactant adds to the protonated phosphonium species, forming an oxyphosphonium ion. This transforms the hydroxyl group of the alcohol into an excellent leaving group. organic-chemistry.orgnrochemistry.com

Nucleophilic Attack : The final step is the Sₙ2 attack by the malonate carbanion on the carbon atom bearing the activated oxyphosphonium leaving group. wikipedia.orgnrochemistry.com This attack proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, displacing triphenylphosphine oxide (TPPO) and yielding the final C-alkylated malonate product. thermofisher.comorganic-chemistry.org

| Mitsunobu Reaction: Reagents and Roles | |

| Substrate | Primary or Secondary Alcohol |

| Pronucleophile | This compound |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) wikipedia.org |

| Key Intermediates | Betaine, Oxyphosphonium ion wikipedia.orgnrochemistry.com |

| Stereochemistry | Inversion of configuration at the alcohol center organic-chemistry.org |

Iron-Catalyzed Remote Functionalization of C(sp³)–H Bonds

Recent advancements in synthetic methodology have demonstrated the use of iron catalysis for the challenging task of functionalizing inert C(sp³)–H bonds at positions remote from existing functional groups. rsc.orgdicp.ac.cnrsc.org A key study utilized a derivative, diethyl 2-allyl-2-isobutylmalonate, to explore the remote azidotrifluoromethylation of alkenes, showcasing a powerful strategy for C–H bond activation. researchgate.net This approach overcomes the limitations of traditional methods that often target more activated C–H bonds. rsc.orgdicp.ac.cn The success of this transformation hinges on iron's ability to act as both a radical initiator and a terminator in the catalytic cycle. dicp.ac.cnnih.gov

The reaction demonstrates high regioselective control, enabling the selective cleavage and functionalization of a specific, remote C(sp³)–H bond within the isobutyl group. researchgate.net This method proceeds under mild conditions and highlights the utility of inexpensive, non-toxic iron catalysts in complex organic synthesis. researchgate.net

The mechanism for this iron-catalyzed remote functionalization proceeds through a radical relay process enabled by a 1,n-hydrogen atom transfer (HAT). rsc.orgnih.gov HAT is a fundamental process where a hydrogen atom is transferred in a single step, and its viability is governed by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com

In this specific system, the pathway is as follows:

Radical Initiation : An initial radical (e.g., a trifluoromethyl radical) adds to the alkene moiety of the substrate (diethyl 2-allyl-2-isobutylmalonate). This generates a new carbon-centered radical.

1,n-Hydrogen Atom Transfer (HAT) : The newly formed radical, being sterically positioned, undergoes an intramolecular 1,n-HAT. It abstracts a hydrogen atom from a remote C(sp³)–H bond within the isobutyl group. This step is a direct C–H bond cleavage that transfers the radical center to a tertiary carbon on the isobutyl chain. researchgate.netnih.gov Deuterium labeling studies have confirmed this direct HAT pathway for both 1,5-HAT and the more entropically disfavored 1,6-HAT. dicp.ac.cnnih.gov

Radical Termination/Functionalization : The remote carbon radical generated via HAT is then trapped by an iron(III)-azide species. researchgate.net This step involves radical oxidation and ligand transfer from the iron center to the carbon radical, incorporating the azide (B81097) functionality at the remote position and regenerating the active iron catalyst. dicp.ac.cnnih.gov

This HAT-based radical relay provides a complementary strategy to traditional transition-metal-catalyzed C–H activation, allowing for the functionalization of previously inaccessible sites. dicp.ac.cn

Radical Relay Mechanisms and C-Centered Radicals

A notable transformation involving this compound is its participation in radical relay mechanisms, specifically those initiated by C-centered radicals. nih.govresearchgate.net This approach provides a method for the functionalization of inert C(sp³)–H bonds, which is often a challenge in traditional organic synthesis. nih.govdicp.ac.cn In these reactions, a carbon-centered radical is generated, which then facilitates a 1,n-hydrogen atom transfer (HAT) process. This HAT process selectively activates a remote C(sp³)–H bond on an alkyl chain, leading to the formation of a more stable carbon radical at that position, which can then undergo further functionalization. nih.gov

The use of a C-centered radical to initiate the 1,n-HAT process is more challenging compared to using heteroatom-centered radicals due to differences in bond dissociation energies (BDEs) and HAT rate constants. nih.gov However, this strategy offers a complementary pathway for the direct functionalization of sterically hindered tertiary C(sp³)–H bonds. nih.govdicp.ac.cn Iron catalysis has been shown to be effective in these transformations, where the iron catalyst can act as both a radical initiator and a terminator. nih.gov For instance, in the presence of an iron catalyst, a trifluoromethyl radical can be generated from a Togni reagent. This radical then adds to an alkene, such as diethyl 2-allyl-2-isobutylmalonate, to form a secondary carbon radical. This is followed by a direct 1,n-HAT to produce a more stable tertiary or secondary radical, which can then be trapped to form the desired functionalized product. nih.gov

Table 1: Key Aspects of C-Centered Radical Relay Mechanisms Involving this compound

| Feature | Description |

| Initiating Species | C-centered radical |

| Key Process | 1,n-Hydrogen Atom Transfer (HAT) |

| Substrate Example | Diethyl 2-allyl-2-isobutylmalonate |

| Catalyst | Iron salts (e.g., Fe(acac)₃) |

| Outcome | Selective functionalization of remote, inert C(sp³)–H bonds |

| Advantage | Access to sterically hindered tertiary C(sp³)–H bond functionalization |

Application in Azidotrifluoromethylation

A significant application of the C-centered radical relay mechanism involving this compound is in azidotrifluoromethylation reactions. nih.gov This process allows for the introduction of both an azide and a trifluoromethyl group into a molecule in a single, highly regioselective step. nih.govresearchgate.net The reaction typically utilizes an alkene as the precursor to the sp³ C-centered radical. nih.govresearchgate.net

In a representative example, diethyl 2-allyl-2-isobutylmalonate was used as a pilot substrate. nih.gov The reaction is catalyzed by an iron salt and employs a Togni reagent as the trifluoromethyl source and trimethylsilyl (B98337) azide (TMSN₃) as the azide source. nih.gov The mechanism involves the initial generation of a trifluoromethyl radical, which adds to the alkene. A subsequent 1,n-HAT generates a remote carbon radical, which is then trapped by the azide. nih.gov This iron-catalyzed approach demonstrates excellent regioselective control and proceeds under mild conditions, making it a valuable method for synthesizing CF₃-containing organic azides. nih.govresearchgate.net These products are useful precursors for creating γ-lactams and triazoles, which have applications in the development of fluorescent tags and functional materials. nih.govresearchgate.net

Michael Addition Reactions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. numberanalytics.comlscollege.ac.in this compound can act as a Michael donor, where its acidic α-proton is removed by a base to form a stabilized enolate. This enolate then adds to a Michael acceptor.

Formation of Quaternary Carbon Centers

A key application of this compound in Michael additions is the formation of quaternary carbon centers. The creation of these centers, particularly those that are all-carbon, is a significant endeavor in organic synthesis. While not directly forming an N-substituted quaternary center itself, the principles of Michael addition using malonates are foundational to these complex constructions. For instance, the aza-Michael addition of pyrazoles to cyclic enones, catalyzed by KOt-Bu, is an efficient method for synthesizing cyclic β-amino ketones with N-substituted quaternary carbons. rsc.org Similarly, the enantioselective Michael addition of dithiomalonates to nitro-olefins has been used to create GABA analogs with an all-carbon quaternary stereocenter at the β-position. mdpi.com These examples highlight the utility of Michael additions in constructing sterically congested centers, a strategy that can be extended to reactions involving this compound as the nucleophile.

Derivatization Reactions for Functionalization

The chemical structure of this compound allows for various derivatization reactions to introduce new functional groups and tailor its properties for specific applications.

Modifications for Tailored Chemical Properties

The versatility of this compound allows for a wide range of modifications to create derivatives with specific chemical properties. For instance, the ester groups can be hydrolyzed and decarboxylated to produce isobutylmalonic acid. The core structure can also be modified through various C-C bond-forming reactions. These modifications are essential for synthesizing complex molecules and pharmaceutical intermediates. The ability to introduce different functional groups allows for the fine-tuning of the molecule's steric and electronic properties, which is critical in drug design and materials science. nsf.gov

Applications of Diethyl Isobutylmalonate in Organic Synthesis and Pharmaceutical Chemistry

Building Block in Complex Molecule Synthesis

The utility of diethyl isobutylmalonate stems from its function as a building block in organic synthesis, particularly in the assembly of intricate molecular architectures found in pharmaceuticals. The presence of two ester groups and a reactive central carbon allows for a variety of chemical transformations.

This compound, as a substituted malonate ester, is a key precursor in the formation of heterocyclic compounds. Malonate esters are fundamental in synthesizing 1,5-dicarbonyl compounds, which are pivotal intermediates for creating a wide array of biologically significant heterocyclic structures. scispace.com The reactivity of the malonate core facilitates cyclization reactions, enabling the construction of five- or six-membered rings. sodium-methoxide.netguidechem.com This capability is essential for building the core structures of many therapeutic agents.

A critical step in drug design is the precise formation of carbon-carbon (C-C) bonds to construct the molecular skeleton. This compound is instrumental in this process. Its synthesis involves the alkylation of diethyl malonate with isobutyl bromide, a classic example of C-C bond formation where the isobutyl group is introduced. prepchem.com

Furthermore, the activated methylene (B1212753) group in the malonate structure can be deprotonated to form a carbanion. This nucleophilic species readily participates in reactions like the Michael addition, where it adds to α,β-unsaturated carbonyl compounds. scispace.comguidechem.com This reaction is a powerful method for C-C bond formation and is employed in the synthesis of complex molecules, including derivatives of chalcones, which are known to possess a range of biological activities. scispace.com

| Reaction Type | Role of this compound | Significance in Synthesis |

| Alkylation | Serves as the product of alkylating diethyl malonate with an isobutyl group. prepchem.com | Introduces a specific branched-chain alkyl group into a molecule. |

| Michael Addition | The carbanion derived from the malonate acts as a nucleophile. scispace.comguidechem.com | Forms new carbon-carbon bonds by adding to α,β-unsaturated systems. scispace.com |

Intermediate in Pharmaceutical Synthesis

This compound is frequently classified as a pharmaceutical intermediate, meaning it is a compound that is a step in the synthetic pathway leading to a final active pharmaceutical ingredient (API). guidechem.com Its structure is incorporated into the target drug molecule, making it a precursor rather than a reagent that is consumed in the process.

The primary application of this compound is to serve as a precursor for various bioactive molecules and drugs. It is used, for example, in the synthesis of isobutylmalonic acid. guidechem.com The core malonate structure is a key functional group in many biologically active compounds, including certain anti-inflammatory and analgesic drugs. scispace.com By using the isobutyl-substituted variant, chemists can introduce this specific structural motif into a target molecule, which can be crucial for its biological activity and pharmacological properties. nih.gov

Quinolone and quinoline (B57606) derivatives are important scaffolds in medicinal chemistry. Malonate esters are used in the synthesis of quinolone structures through acylation and subsequent cyclization reactions. guidechem.com This chemistry is relevant to the development of novel therapeutics, including antimalarial agents. Specifically, research has focused on designing quinoline-based inhibitors of PfA-M1, a zinc metallo-aminopeptidase found in Plasmodium falciparum, the parasite that causes malaria. nih.gov The development of such inhibitors represents a potential strategy for creating new antimalarial drugs, and substituted malonates can serve as key building blocks in the synthesis of the required quinoline core. guidechem.comnih.gov

The versatility of malonate chemistry extends to the synthesis of antiviral and anticancer agents. While direct synthesis examples for this compound are specific to proprietary drug development, the principles are well-established with its parent compound, diethyl malonate. For instance, diethyl malonate is a starting material for nalidixic acid, an early quinolone antibiotic, and is used in the synthesis of various barbiturates. sodium-methoxide.netwikipedia.org

In anticancer research, malonate derivatives are used to react with compounds like chalcones, which themselves have been reported to have anticancer properties. scispace.com The resulting adducts can be further modified to create more complex molecules. This type of synthetic strategy is crucial in the development of novel drug candidates, such as DNA intercalators or other agents that target cancer cells. nih.govnih.gov Similarly, in antiviral drug discovery, building blocks that allow for the systematic construction of complex molecules, such as adamantane (B196018) or imidazole (B134444) derivatives, are essential for developing new therapeutics against viruses like influenza and HIV. nih.govnih.gov The role of this compound in these contexts is to provide a specific, non-polar isobutyl moiety as part of a larger, pharmacologically active molecule.

Production of Isobutylmalonic Acid

A primary application of this compound is its conversion to isobutylmalonic acid. This transformation is a straightforward hydrolysis reaction, typically conducted under basic conditions. The process involves heating a solution of this compound with a strong base, such as potassium hydroxide (B78521), in an aqueous or alcoholic solvent. The base catalyzes the hydrolysis of the two ethyl ester groups to carboxylate salts. Subsequent acidification of the mixture with a strong acid, like hydrochloric acid, protonates the carboxylates, leading to the precipitation of isobutylmalonic acid as a solid product. guidechem.com

One documented laboratory procedure involves refluxing this compound in an ethanol (B145695) solution with aqueous potassium hydroxide for several hours. After the reaction, the solvent is evaporated, and the remaining mixture is acidified to a very low pH (pH 1.0) to ensure complete protonation. The resulting isobutylmalonic acid is then extracted using an organic solvent, such as diethyl ether, and isolated by evaporating the solvent. This process can achieve high yields, with some reports indicating an 84% yield of isobutylmalonic acid as a white crystalline solid. guidechem.com

| Reactant/Reagent | Function | Example Molar/Mass Ratio |

| This compound | Starting Ester | 1 equivalent (e.g., 542 mmol) |

| Potassium Hydroxide (KOH) | Base Catalyst for Hydrolysis | ~4.1 equivalents (e.g., 125g for 117.3g of ester) |

| Ethanol/Water | Solvent | Sufficient for dissolution and reflux |

| Hydrochloric Acid (HCl) | Acidification Agent | Added to achieve pH 1.0 |

| Diethyl Ether | Extraction Solvent | Used for product isolation |

This interactive table summarizes the typical reagents and their roles in the hydrolysis of this compound to isobutylmalonic acid.

Synthesis of Matrix Metalloprotease Inhibitors

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, and their inhibitors are investigated for therapeutic use in conditions like arthritis and cancer. The synthesis of MMP inhibitors often involves building blocks that can interact with the enzyme's active site. Many potent MMP inhibitors are designed as peptidomimetics, using modified amino acids such as derivatives of L-glutamic acid or proline as a scaffold. nih.govnih.gov These syntheses focus on creating structures with specific functional groups, like hydroxamates, that can effectively chelate the zinc ion in the MMP active site. elsevierpure.comjmb.or.kr

While malonic esters are foundational in the synthesis of a wide range of pharmaceuticals, a direct synthetic route from this compound to matrix metalloproteinase inhibitors is not prominently documented in scientific literature. Instead, a well-established pharmaceutical application of isobutyl-substituted malonic esters is in the synthesis of barbiturates. For instance, this compound is a key intermediate in the production of butalbital, a short-to-intermediate acting barbiturate (B1230296). The synthesis involves the alkylation of a malonic ester with an isobutyl group, followed by a second alkylation with an allyl group and subsequent condensation with urea (B33335) to form the barbiturate ring. google.comgoogle.comlibretexts.org

Intermediates for Prostaglandin (B15479496) Receptor Agonists (e.g., EP4 receptor)

Prostaglandin receptors, such as the EP4 subtype, are critical targets in drug discovery, particularly for inflammatory diseases and oncology. nih.gov The EP4 receptor, when activated by its natural ligand prostaglandin E2 (PGE2), can modulate immune responses and other cellular pathways. nih.gov Consequently, synthetic agonists that selectively activate the EP4 receptor are of significant interest.

However, the scientific literature does not describe a common or established synthetic pathway for prostaglandin EP4 receptor agonists that utilizes this compound as a key intermediate. The synthesis of complex molecules like prostaglandin analogs typically involves highly specialized and stereospecific routes that are not directly accessible from simple alkylated malonic esters.

Applications in Materials Science

The potential use of this compound in materials science is predicated on its chemical structure, which allows for its incorporation into larger polymeric systems.

Modifier for Polymer and Resin Production

In principle, diesters like this compound can be used in polymer chemistry. After hydrolysis to isobutylmalonic acid, the resulting di-acid can serve as a monomer in condensation polymerizations with diols to form polyesters or with diamines to form polyamides. The bulky, non-polar isobutyl side group would influence the properties of the final polymer, potentially increasing its hydrophobicity, lowering its glass transition temperature, and affecting its crystallinity and solubility. However, specific, documented industrial or research applications of this compound as a modifier for polymer and resin production are not widely reported in the available literature.

Condensation Polymers for Antimicrobial Applications

The development of polymers with inherent antimicrobial activity is a significant area of materials research. One strategy involves creating condensation polymers where one of the monomers contains an antimicrobial functional group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. nih.gov These cationic groups can interact with and disrupt the negatively charged cell membranes of bacteria.

While isobutylmalonic acid (derived from this compound) could theoretically be used as a di-acid monomer in a condensation polymerization, there is no evidence in the scientific literature that this specific monomer has been used to create polymers with notable antimicrobial properties. The isobutyl group itself does not confer antimicrobial activity, and therefore its incorporation into a polymer backbone would not be expected to result in an antimicrobial material without the addition of other active components.

Contributions to Agrochemicals

While direct, large-scale application of this compound in the synthesis of major commercial agrochemicals is not extensively documented, its role as a potential precursor for herbicides and pesticides can be understood through the principles of malonic ester synthesis. This synthetic method is a versatile tool for creating complex carbon skeletons, which are fundamental to the structure of many active ingredients in agrochemicals.

Precursor for Herbicides and Pesticides

The chemical structure of this compound, featuring an isobutyl group attached to the central carbon of a diethyl malonate backbone, makes it a valuable intermediate for synthesizing specific types of substituted acetic acids. The classic malonic ester synthesis involves the alkylation of the acidic methylene proton of a malonate ester, followed by hydrolysis and decarboxylation to yield a carboxylic acid.

In the context of agrochemicals, this pathway allows for the introduction of various structural motifs that can impart biological activity. For instance, malonic esters are used in the synthesis of certain classes of herbicides and pesticides. Although public literature does not explicitly name a commercial herbicide derived directly from this compound, the synthesis of related compounds provides a template for its potential use. For example, the thiocarbamate herbicide Butylate contains a diisobutyl functional group, and while its synthesis is not directly from this compound, the structural similarity highlights the relevance of the isobutyl motif in herbicidal compounds. google.comnih.gov

The general synthetic utility of malonate esters in producing agrochemicals is noted in patent literature, which describes their use in creating a wide range of biologically active molecules. google.com The isobutyl group of this compound can be a key structural element for targeting specific biological pathways in weeds or pests.

The synthesis of this compound itself is a straightforward process, typically involving the reaction of diethyl malonate with an isobutyl halide, such as isobutyl bromide, in the presence of a base like sodium ethoxide. orgsyn.org This accessibility makes it a plausible, if not widely documented, building block for the synthesis of more complex molecules in the agrochemical industry.

Usage in Research and Development

The utility of this compound in research and development is primarily as a synthetic intermediate rather than as a catalyst or an analytical standard.

Catalytic Applications in Ester Compound Synthesis

There is no significant evidence in the scientific literature to suggest that this compound is used as a catalyst for the synthesis of other ester compounds. Catalysis in ester synthesis typically involves the use of acids, bases, or metal complexes to facilitate reactions like esterification or transesterification. researchgate.net this compound, being an ester itself, is more likely to be a substrate in such reactions rather than a catalyst.

Utility in Advanced Analytical Methodologies

The application of this compound in advanced analytical methodologies, such as its use as an internal standard or a derivatizing agent, is not a documented practice. While various derivatization agents are used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of analytes, this compound does not appear to be a reagent used for this purpose. mdpi.com Analytical standards are typically chosen for their stability, purity, and structural similarity to the analyte of interest. While this compound is available as a chemical reagent, its use as a certified reference material or internal standard in analytical methods is not established. lgcstandards.comsigmaaldrich.comfishersci.ca

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact structure of diethyl isobutylmalonate by providing information about the chemical environment of each proton and carbon atom. weebly.comresearchgate.net In a typical analysis, the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), and subjected to a strong magnetic field. pitt.edusigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound include:

A triplet signal for the methyl protons (-CH₃) of the ethyl groups.

A quartet signal for the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

A multiplet for the methine proton (-CH-) of the isobutyl group.

A doublet for the methylene protons (-CH₂-) adjacent to the chiral center in the isobutyl group.

A doublet for the methyl protons (-CH₃) of the isobutyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. chemicalbook.comchemicalbook.comhmdb.ca Characteristic peaks for this compound would correspond to:

The carbonyl carbons (C=O) of the ester groups.

The methine carbon (-CH-) at the alpha position.

The methylene carbons (-O-CH₂-) of the ethyl groups.

The methyl carbons (-CH₃) of the ethyl groups.

The carbons of the isobutyl group (-CH₂-, -CH-, and -CH₃).

| Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.25 | t | -O-CH₂-CH₃ |

| ¹H | ~4.20 | q | -O-CH₂-CH₃ |

| ¹H | ~1.90 | m | -CH(CH₃)₂ |

| ¹H | ~1.80 | d | -CH₂-CH(CH₃)₂ |

| ¹H | ~0.90 | d | -CH(CH₃)₂ |

| ¹H | ~3.35 | t | -C(O)-CH-C(O)- |

| ¹³C | ~168 | s | C=O |

| ¹³C | ~61 | t | -O-CH₂-CH₃ |

| ¹³C | ~52 | d | -C(O)-CH-C(O)- |

| ¹³C | ~40 | t | -CH₂-CH(CH₃)₂ |

| ¹³C | ~25 | d | -CH₂-CH(CH₃)₂ |

| ¹³C | ~22 | q | -CH(CH₃)₂ |

| ¹³C | ~14 | q | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. nist.govmvpsvktcollege.ac.invscht.czlibretexts.orglibretexts.org The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. gelest.com

For this compound, the key characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band typically appears around 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the ester functionality.

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups (isobutyl and ethyl).

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. msu.edulibretexts.org In this method, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (216.27 g/mol ). nih.govchemeo.com Additionally, a characteristic fragmentation pattern will be observed. Common fragments for this compound include the loss of an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), or parts of the isobutyl group. The base peak in the GC-MS analysis is often observed at m/z 160. nih.gov

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| 216 | [C₁₁H₂₀O₄]⁺ | Molecular Ion |

| 171 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 160 | [M - C₄H₉]⁺ or [M - CO₂C₂H₅ + H]⁺ | Base Peak, loss of isobutyl or ethoxycarbonyl group |

| 143 | [M - OCH₂CH₃ - CO]⁺ | Further fragmentation |

| 133 | [M - COOC₂H₅]⁺ | Loss of an ethoxycarbonyl group |

| 73 | [COOC₂H₅]⁺ | Ethoxycarbonyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a primary technique for determining the purity of this compound and for its quantitative analysis. dtic.milchromsoc.jpdtic.miljppres.commdpi.com A small amount of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for detection.

The purity of this compound can be determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. dtic.mil A study demonstrated an effective method for determining trace quantities of diethyl malonate in ethanol (B145695), with a linear fit obtained in the concentration range of 21-840 ng. dtic.mil The purity of commercially available this compound is often greater than 98.0% as determined by GC. tcichemicals.com

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Temperature Program | Ramped, e.g., 100°C to 250°C |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions that produce or consume this compound. wisc.edushoko-sc.co.jpmit.edu A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase).

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. wisc.edu this compound, being a relatively nonpolar compound, will travel further up the plate compared to more polar starting materials or byproducts. The position of the spots can be visualized under UV light or by using a staining agent. shoko-sc.co.jp The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compound. rsc.org TLC is also used in the analysis of diethyl malonate-based fluorescent probes. frontiersin.org

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or Phosphomolybdic acid stain |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantitative determination in reaction mixtures. In synthetic chemistry, HPLC is frequently employed to monitor the progress of a reaction and to confirm the purity of the final product after isolation and purification. For instance, in reactions where this compound is used as a starting material, analytical HPLC analysis can confirm the consumption of the reactant and the formation of the desired product, with purity often exceeding 98%. tcichemicals.comgoogle.comgoogle.com

The method's high resolution separates the target compound from starting materials, by-products, and other impurities. A typical HPLC system for this purpose would consist of a pump, an injector, a column (commonly a reversed-phase column like C18), a detector (often a UV detector), and a data acquisition system. nih.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.govgoogle.com

Method validation is critical to ensure that the analytical results are reliable. A validated HPLC method for this compound would demonstrate linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.gov While specific validated methods for this compound are not extensively published in public literature, the parameters are based on standard practices for similar small organic molecules.

Table 1: Typical HPLC Parameters for Analysis of Organic Compounds like this compound

| Parameter | Typical Specification | Purpose | Source |

|---|---|---|---|

| Column | Reversed-phase C18, 3-5 µm particle size | Separates compounds based on hydrophobicity. | nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% TFA) | Elutes compounds from the column. | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. | nih.gov |

| Detector | UV-Vis Detector (e.g., at 210-220 nm) | Detects UV-absorbing compounds. This compound's ester carbonyl groups provide chromophores for detection. | nih.govgoogle.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. | nih.gov |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. | nih.gov |

Electrochemical and Voltammetric Studies

Electrochemical methods, particularly cyclic voltammetry, provide valuable insights into the redox properties of molecules and are used to study reaction mechanisms. While studies focusing solely on this compound are scarce, research on related 1,3-dicarbonyl compounds demonstrates the application of these techniques. For example, cyclic voltammetry has been employed to investigate the regio- and stereo-selective electrochemical selenoalkylation of alkynes using 1,3-dicarbonyl compounds and diselenides. researchgate.net

In a relevant study, the electrochemical behavior of a reaction mixture including a derivative, dimethyl (E)-2-(2-(4-chlorophenyl)-2-(phenylselanyl)vinyl)-2-isobutylmalonate, was investigated. researchgate.net Cyclic voltammograms were recorded to understand the oxidation potentials of the reactants, which is crucial for optimizing the conditions for electrosynthesis. researchgate.net These studies help in determining the appropriate potential to be applied during electrolysis to achieve the desired chemical transformation selectively.

Table 2: Experimental Setup for Cyclic Voltammetry Studies of Malonate Derivatives

| Component | Specification | Purpose in the Study | Source |

|---|---|---|---|

| Working Electrode | Glassy Carbon Disk | The surface at which the electrochemical reaction of interest occurs. | researchgate.net |

| Reference Electrode | Ag/AgCl | Provides a stable potential against which the working electrode's potential is measured. | researchgate.net |

| Auxiliary Electrode | Platinum (Pt) Wire | Completes the electrical circuit, allowing current to flow. | researchgate.net |

| Electrolyte | 0.1 M n-Bu₄NBF₄ in MeOH/THF | Provides ionic conductivity to the solution. | researchgate.net |

| Scan Rate | 100 mV/s | The rate at which the potential is swept, influencing the shape of the voltammogram. | researchgate.net |

Advanced Characterization for Catalytic Applications (e.g., XRD, SEM, TEM)

In many industrial applications, this compound may be synthesized or transformed using heterogeneous catalysts. Advanced analytical techniques are essential for characterizing these catalysts to understand their structure-performance relationships.

X-ray Diffraction (XRD) is a primary technique for determining the phase composition and crystal structure of catalytic materials. numberanalytics.commdpi.com It can identify the crystalline phases present in a catalyst, such as metal oxides on a support, and provide information on the average crystallite size. malvernpanalytical.comresearchgate.net For instance, in a potential synthesis of a precursor to this compound involving a CuO/SiO₂ catalyst, XRD would be used to confirm the presence and crystalline nature of copper oxide phases and to monitor changes during catalyst activation or deactivation. mdpi.comresearchgate.net In situ XRD allows for the study of structural changes under actual reaction conditions, providing dynamic information about the catalyst's active state. mdpi.com

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of catalyst particles. researchgate.netazooptics.com It provides information on particle shape, size distribution, and the texture of the catalyst support. mpg.deresearchgate.net In a catalytic process involving this compound, SEM could be used to examine how the catalyst particles are distributed on a support material or to observe changes in the surface structure, such as sintering or fouling, which can lead to deactivation. researchgate.netmpg.de When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition maps of the catalyst surface. oaepublish.com

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, capable of visualizing catalyst structures at the nanoscale, and even the atomic level. azooptics.comarxiv.org TEM is critical for directly observing the size and distribution of metal nanoparticles in supported catalysts, which often represent the active sites. mpg.denih.gov For reactions involving this compound, TEM could be used to ensure that the active metal particles in a custom-designed catalyst are of the optimal size and are well-dispersed, which is crucial for maximizing catalytic activity. nih.gov In situ TEM allows for the direct observation of dynamic changes in catalyst nanoparticles under reaction conditions, offering unprecedented insight into catalytic mechanisms. nih.govoaepublish.com

Table 3: Application of Advanced Techniques in Catalyst Characterization

| Technique | Information Provided | Relevance to Catalytic Reactions Involving this compound | Source |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystalline phase identification, crystallite size, lattice parameters, phase purity. | Verifying the structure of a solid acid or metal catalyst used for synthesis or conversion of the malonate. | numberanalytics.commalvernpanalytical.com |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, topography, elemental composition (with EDX). | Assessing the physical structure of the catalyst support and the distribution of active components. | researchgate.netazooptics.commpg.de |

| Transmission Electron Microscopy (TEM) | Nanoparticle size and distribution, lattice imaging at atomic resolution, structural defects. | Directly visualizing the active sites (e.g., metal nanoparticles) to correlate their size and dispersion with catalytic performance. | nih.govnih.govoaepublish.com |

Theoretical and Computational Studies of Diethyl Isobutylmalonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reaction dynamics of diethyl isobutylmalonate.

Molecular Orbital (MO) theory describes the electronic structure of a molecule, providing a framework to predict its chemical behavior. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for understanding reactivity.

For this compound, the alpha-carbon (the carbon atom bonded to the isobutyl group and two carboxyl groups) is particularly important. Deprotonation at this position by a base (like sodium ethoxide) forms a resonance-stabilized enolate, which is the key reactive intermediate in many of its synthetic applications.

Computational models can precisely calculate the energies of the HOMO and LUMO.

HOMO: The HOMO of the this compound enolate is high in energy and localized on the alpha-carbon, indicating this site is electron-rich and nucleophilic. This confirms its tendency to attack electrophiles, such as alkyl halides, in Sₙ2 reactions.

LUMO: The LUMO of an interacting electrophile (e.g., an alkyl halide) would be the primary site for attack by the enolate's HOMO.

By analyzing the electronic structure, chemists can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies.

Table 1: Illustrative Frontier Orbital Data for this compound Enolate

| Orbital | Calculated Energy (eV) | Primary Atomic Localization | Predicted Reactivity |

|---|---|---|---|

| HOMO | -2.5 | α-Carbon | Nucleophilic site, prone to attack electrophiles. |

| LUMO | +1.8 | Carbonyl Carbons | Electrophilic site, susceptible to nucleophilic attack (less favorable than enolate reactivity). |

Quantum chemical calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the modeling of reaction pathways and the identification of transition states. For this compound, this is particularly relevant for its synthesis via the alkylation of diethyl malonate and its subsequent reactions.

Researchers can use DFT to model the transition state structures for competing reaction pathways, such as alkylation versus potential side reactions like hydrolysis. By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur) for each pathway, it is possible to predict which reaction is more likely to occur under specific conditions. For instance, modeling can predict optimal solvents or temperatures that favor the desired alkylation product by lowering the activation energy of that specific pathway.

Table 2: Hypothetical Activation Energies for Competing Reactions of the this compound Enolate

| Reaction Pathway | Reactant | Solvent (Simulated) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Alkylation (Sₙ2) | Methyl Iodide | THF | 15.2 | Favored pathway. |

| Alkylation (Sₙ2) | Methyl Iodide | Ethanol (B145695) | 17.8 | Slower reaction due to solvent effects. |

| Protonolysis (Hydrolysis) | H₂O | Ethanol | 22.5 | Side reaction, less favorable than alkylation. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics and intermolecular interactions of this compound.

MD simulations can be used to:

Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule. The branched isobutyl group creates more steric hindrance compared to linear alkyl chains, which can favor specific spatial arrangements.

Analyze Solvent Effects: Simulate how solvent molecules arrange themselves around the solute, which is crucial for understanding reaction kinetics. MD simulations can model the stability of the enolate intermediate in different solvents, corroborating findings from quantum chemical calculations.

Study Intermolecular Interactions: In the context of its use as an intermediate for bioactive compounds, MD simulations can model the binding affinity of this compound or its derivatives with biological targets like enzymes.

Predictive Modeling of Reactivity and Selectivity

Computational models can integrate findings from both quantum mechanics and molecular dynamics to build predictive models of chemical reactivity and selectivity.

Alkylation of a prochiral enolate, such as one derived from a monosubstituted malonic ester, with an alkyl halide can potentially create a new stereocenter. While this compound itself is achiral, its subsequent alkylation would lead to a chiral product with a quaternary alpha-carbon.

Predictive modeling can be used to understand the factors that would control stereoselectivity in such reactions. The approach of the electrophile to the planar, resonance-stabilized enolate is dictated by steric hindrance. Computational models can calculate the energies of the transition states leading to the different stereoisomeric products. The product distribution (e.g., the ratio of R to S enantiomers) is determined by the difference in these transition state energies (the Curtin-Hammett principle). The branched nature of the isobutyl group would be a key factor in these models, as its steric bulk would direct the incoming electrophile to the less hindered face of the enolate.

Table 3: Illustrative Predictive Model for Stereoselectivity in a Subsequent Alkylation of this compound

| Incoming Electrophile | Chiral Auxiliary/Catalyst | Calculated ΔΔG‡ (kcal/mol) (TSR - TSS) | Predicted Diastereomeric Excess (% de) |

|---|---|---|---|

| Benzyl (B1604629) Bromide | None | 0.0 | 0% (Racemic) |

| Benzyl Bromide | Simulated Chiral Phase-Transfer Catalyst | -1.8 | 90% (Favoring R) |

| (R)-1-bromo-1-phenylethane | None | -0.7 | 55% (Substrate-controlled) |

Steric Effects on Reaction Rates

The steric profile of this compound, dominated by the bulky isobutyl group attached to the central α-carbon, plays a critical role in dictating its reactivity. This spatial hindrance significantly influences the rates of various reactions by impeding the approach of reactants and affecting the stability of transition states. Theoretical and computational studies, alongside experimental observations, have elucidated the extent of these steric effects in several key transformations.

The impact of the isobutyl group is evident when comparing its reaction rates to less hindered analogues like diethyl malonate. For instance, the rate of hydrolysis for this compound is notably slower than that of diethyl malonate. This is attributed to the steric congestion around the ester carbonyl groups, which hinders the access of hydroxide (B78521) or hydronium ions required for the hydrolytic cleavage.

Enzymatic reactions are particularly sensitive to the steric properties of a substrate. In processes involving enzymatic hydrolysis, bulky substituents on malonate esters have been shown to decrease reaction efficiency. This suggests that the active sites of the enzymes have specific spatial requirements, and the isobutyl group of this compound can cause a poor fit, leading to reduced rates of catalysis. Research on the creation of veramycin derivatives highlighted this issue, where an attempt to incorporate isobutylmalonic acid failed, likely due to the steric hindrance from the branched isobutyl group preventing enzymatic processing. In contrast, less bulky, linear substituents like allyl and propargyl groups were successfully incorporated, underscoring the negative steric influence of the isobutyl moiety.

Alkylation and similar substitution reactions at the α-carbon are also subject to significant steric control. The presence of the isobutyl group can hinder the approach of electrophiles, slowing down the reaction rate compared to smaller alkyl-substituted malonates. numberanalytics.com While the primary alkyl group allows for many typical reactions of malonic esters, its branched nature is a key determinant of the reaction kinetics.

Computational models, such as those using isodesmic reactions, help quantify the steric effects of different alkyl groups. rsc.org These studies calculate reaction energies to establish scales of steric effects, confirming that bulky groups consistently appear as bulky across different models. rsc.org Although a universal scale for steric effects is considered impossible due to their dependency on the specific reaction environment, these models provide a theoretical framework for understanding the experimentally observed reactivity of molecules like this compound. rsc.org

The following tables summarize comparative data illustrating the influence of steric hindrance on reaction outcomes.

Table 1: Comparative Hydrolysis Rates

This table illustrates the qualitative difference in hydrolysis rates based on the steric bulk of the substituent at the α-carbon.

| Compound | Substituent | Relative Hydrolysis Rate | Steric Influence |

| Diethyl malonate | -H | Faster | Minimal |

| This compound | -CH₂CH(CH₃)₂ | Slower | Significant |

Table 2: Enzymatic Incorporation of Malonic Acid Derivatives

This table shows the outcome of enzymatic reactions as a function of the substituent's steric profile.

| Substrate | Substituent Group | Outcome | Probable Reason |

| Isobutylmalonic acid | Isobutyl | Failed Incorporation | Steric hindrance from the branched isobutyl group. |

| Allylmalonic acid | Allyl | Successful Incorporation | Linear substituent is more favorable for enzymatic processing. |

| Propargylmalonic acid | Propargyl | Successful Incorporation | Linear substituent is more favorable for enzymatic processing. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The conventional synthesis of diethyl isobutylmalonate involves the alkylation of diethyl malonate with isobutyl bromide using a base like sodium ethoxide. prepchem.com While effective, future research could focus on developing more efficient and sustainable synthetic routes. This includes exploring novel catalysts to improve reaction yields and reduce waste. For instance, the use of phase-transfer catalysts or alternative non-hazardous solvent systems could enhance the environmental profile of the synthesis. Additionally, investigating enzymatic or microbial-based production methods could offer a greener alternative to traditional chemical synthesis, aligning with the growing demand for sustainable chemical manufacturing processes. core.ac.ukgoogle.com

A comparative look at the synthesis of similar malonate esters can provide insights. For example, the synthesis of diethyl dibutylmalonate also utilizes nucleophilic substitution with catalysts like potassium t-butoxide and 18-crown-6 (B118740) to achieve good yields. Exploring such alternative catalytic systems for this compound could be a fruitful area of research.

Exploration of New Catalytic Applications and Reaction Discoveries

This compound's structure, featuring an active methylene (B1212753) group, makes it a versatile substrate for various chemical transformations. Future research should delve into uncovering new catalytic applications for this compound. Its use as an internal donor in catalysts for olefin polymerization, particularly for propylene, has been noted. google.com Further exploration in this area could lead to the development of catalysts with enhanced activity and selectivity, producing polymers with desirable properties.

The compound's participation in reactions like the Mitsunobu reaction, where it can act as a carboxylic acid component, opens doors for its use in stereoselective synthesis. Investigating its reactivity in other named reactions and exploring its potential in asymmetric catalysis could lead to the discovery of novel synthetic methodologies for creating complex chiral molecules.

Deeper Elucidation of Biological Mechanisms and Therapeutic Potential

While primarily recognized as a synthetic intermediate, preliminary research suggests potential biological activities for derivatives of this compound. For instance, it is used as a reagent in the synthesis of quinoline-based zinc metallo-aminopeptidase inhibitors with antimalarial activity. lookchem.comcymitquimica.com This warrants a deeper investigation into the biological mechanisms of this compound and its derivatives.

Future studies could focus on:

Enzyme Inhibition: Screening this compound and its analogs against a wider range of enzymes to identify potential therapeutic targets.